molecular formula C12H14N2O3 B7336768 (3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol

(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol

Cat. No.: B7336768
M. Wt: 234.25 g/mol
InChI Key: ABGQOPCLFPIMSG-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol, also known as MBO, is a synthetic compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol acts as an inhibitor of various enzymes and proteins by binding to their active sites. It can also modulate the activity of ion channels and receptors in the nervous system. This compound has been shown to interact with a wide range of proteins and enzymes, making it a versatile tool for studying biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes involved in DNA replication and RNA transcription, leading to a decrease in protein synthesis. This compound can also modulate the activity of ion channels and receptors in the nervous system, leading to changes in neuronal signaling.

Advantages and Limitations for Lab Experiments

(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol has several advantages for use in lab experiments. It is a highly specific inhibitor of enzymes and proteins, allowing researchers to study the function of individual proteins in complex biological systems. This compound is also stable and easy to handle, making it a convenient tool for use in experiments. However, this compound has some limitations, including its potential toxicity and the possibility of off-target effects.

Future Directions

There are several future directions for the use of (3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and neurological disorders. This compound could also be used to study the function of proteins and enzymes in complex biological systems, such as the human brain. Additionally, new synthesis methods could be developed to improve the yield and purity of this compound for use in research.

Synthesis Methods

(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol can be synthesized using a multi-step process involving the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with oxirane followed by the addition of an amine group. The resulting compound is then subjected to acid hydrolysis to obtain this compound in its pure form.

Scientific Research Applications

(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol has been extensively used in scientific research as a tool for studying the function of various proteins and enzymes. It has been used to investigate the role of enzymes involved in DNA replication, RNA transcription, and protein synthesis. This compound has also been used to study the function of ion channels and receptors in the nervous system.

Properties

IUPAC Name

(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-2-3-11-8(4-7)13-12(17-11)14-9-5-16-6-10(9)15/h2-4,9-10,15H,5-6H2,1H3,(H,13,14)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGQOPCLFPIMSG-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)NC3COCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)N[C@@H]3COC[C@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.